2-(1,3-Benzodioxol-5-yl)-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate
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Overview
Description
2-(1,3-Benzodioxol-5-yl)-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate is a complex organic compound featuring a benzodioxole moiety and a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base to form 1,3-benzodioxole.
Synthesis of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Acetylation: The final step involves acetylation of the tetrahydroquinoline derivative using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the acetate moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting enzymes involved in metabolic pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents, including anti-inflammatory and anticancer properties .
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and resins, due to its stable aromatic structure.
Mechanism of Action
The mechanism by which 2-(1,3-Benzodioxol-5-yl)-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions. The benzodioxole moiety can interact with various biological pathways, influencing cellular processes such as apoptosis and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzodioxol-5-yl)-1,2,3,4-tetrahydroquinoline: Lacks the acetyl group, which may affect its reactivity and biological activity.
3,3-Dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the benzodioxole moiety, resulting in different chemical properties and applications.
Uniqueness
The presence of both the benzodioxole and tetrahydroquinoline moieties in 2-(1,3-Benzodioxol-5-yl)-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate provides a unique combination of chemical properties, making it versatile for various applications in research and industry.
Properties
Molecular Formula |
C20H21NO4 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
[2-(1,3-benzodioxol-5-yl)-3,3-dimethyl-2,4-dihydro-1H-quinolin-4-yl] acetate |
InChI |
InChI=1S/C20H21NO4/c1-12(22)25-19-14-6-4-5-7-15(14)21-18(20(19,2)3)13-8-9-16-17(10-13)24-11-23-16/h4-10,18-19,21H,11H2,1-3H3 |
InChI Key |
UAUUBSHOVAJNJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C2=CC=CC=C2NC(C1(C)C)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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